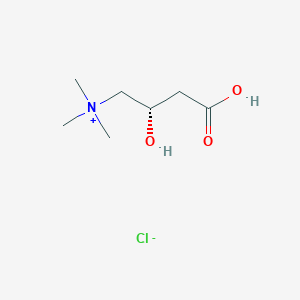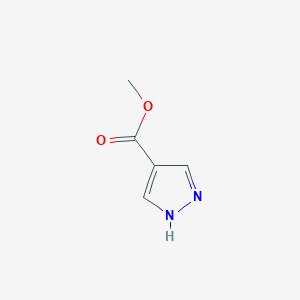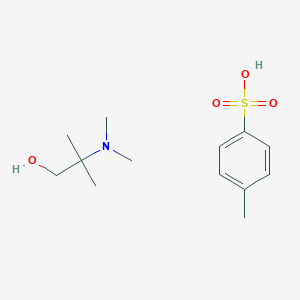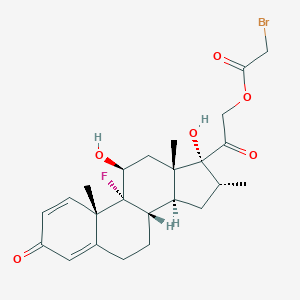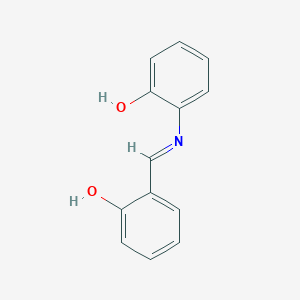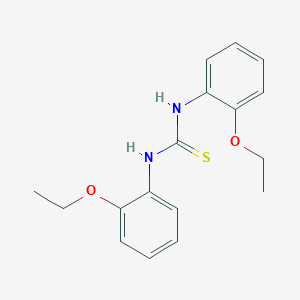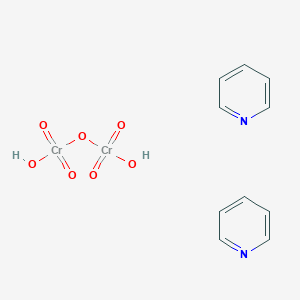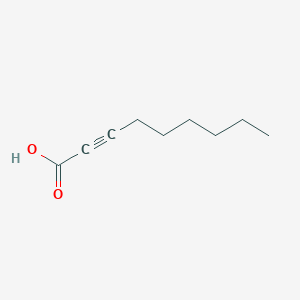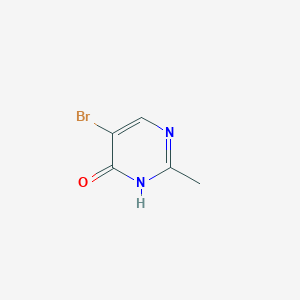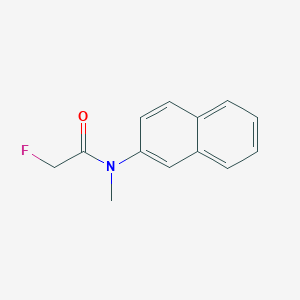
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- (AFN) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. AFN is a derivative of N-methylacetamide and has a fluorine atom and naphthyl group attached to the nitrogen atom.
Scientific Research Applications
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been studied extensively in scientific research due to its potential applications in various fields. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been used as a ligand in metal-catalyzed reactions and has been shown to be an effective catalyst in various reactions.
Mechanism of Action
The mechanism of action of Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to have various biochemical and physiological effects, including antimicrobial activity, inhibition of cancer cell growth, and inhibition of enzyme activity. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be easily synthesized using various methods and is stable under various conditions. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be modified to create derivatives with different properties. However, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- also has limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- research, including further studies on its mechanism of action, optimization of its antimicrobial and anticancer properties, and development of derivatives with improved properties. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be studied for its potential use in other fields, such as catalysis and materials science. Overall, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has great potential for various applications and warrants further investigation.
Synthesis Methods
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be synthesized using various methods, including the reaction of N-methylacetamide with 2-fluoronaphthalene in the presence of a base such as potassium carbonate or sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires heating to a high temperature. The resulting product is then purified using column chromatography or recrystallization.
properties
CAS RN |
10016-14-5 |
|---|---|
Product Name |
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- |
Molecular Formula |
C13H12FNO |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-fluoro-N-methyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C13H12FNO/c1-15(13(16)9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
InChI Key |
AROYZVZZFOZZRA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)CF |
Canonical SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)CF |
Other CAS RN |
10016-14-5 |
synonyms |
2-Fluoro-N-methyl-N-(2-naphtyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



